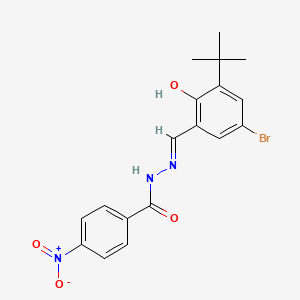
2,4,6-trinitrophenol - 1-methyl-4,9-dihydro-3H-beta-carboline (1:1)
描述
2,4,6-trinitrophenol - 1-methyl-4,9-dihydro-3H-beta-carboline (1:1) is a chemical compound that has been widely used in scientific research. It is a combination of two chemicals, 2,4,6-trinitrophenol (TNP) and 1-methyl-4,9-dihydro-3H-beta-carboline (DMBC). TNP is a nitrophenol compound that has been used as an explosive, while DMBC is a beta-carboline that has been found in plants and has been shown to have various biological activities. The combination of these two chemicals has been studied for its potential use in scientific research.
作用机制
The mechanism of action of 2,4,6-trinitrophenol - 1-methyl-4,9-dihydro-3H-beta-carboline (1:1) is not fully understood. However, it is believed that the compound binds to damaged DNA through a process known as intercalation. Intercalation is the insertion of a molecule between two adjacent base pairs in DNA. This binding leads to the emission of fluorescence, which can be used to detect DNA damage.
Biochemical and Physiological Effects:
2,4,6-trinitrophenol - 1-methyl-4,9-dihydro-3H-beta-carboline (1:1) has been shown to have various biochemical and physiological effects. The compound has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to have anti-inflammatory properties and can inhibit the production of inflammatory cytokines.
实验室实验的优点和局限性
One of the main advantages of using 2,4,6-trinitrophenol - 1-methyl-4,9-dihydro-3H-beta-carboline (1:1) in lab experiments is its ability to detect DNA damage. The compound is highly sensitive and can detect low levels of damage. However, one of the limitations of using the compound is its potential toxicity. The compound has been shown to be toxic to cells at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for the use of 2,4,6-trinitrophenol - 1-methyl-4,9-dihydro-3H-beta-carboline (1:1) in scientific research. One potential direction is the development of new fluorescent probes for the detection of DNA damage. Another direction is the use of the compound in the development of new cancer therapies. The compound has shown promise as a potential anti-cancer agent and could be further studied for its therapeutic potential. Additionally, the compound could be used in the development of new anti-inflammatory drugs.
Conclusion:
2,4,6-trinitrophenol - 1-methyl-4,9-dihydro-3H-beta-carboline (1:1) is a chemical compound that has been widely used in scientific research. The compound has been shown to have various biochemical and physiological effects and has been used as a fluorescent probe for the detection of DNA damage. While the compound has some limitations, its potential uses in future research are promising.
科学研究应用
2,4,6-trinitrophenol - 1-methyl-4,9-dihydro-3H-beta-carboline (1:1) has been used in various scientific research applications. One of the main uses of the compound is as a fluorescent probe for the detection of DNA damage. The compound has been shown to bind to damaged DNA and emit fluorescence, which can be detected using various techniques.
属性
IUPAC Name |
1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole;2,4,6-trinitrophenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2.C6H3N3O7/c1-8-12-10(6-7-13-8)9-4-2-3-5-11(9)14-12;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2-5,14H,6-7H2,1H3;1-2,10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OELBZQOZNAUVLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NCCC2=C1NC3=CC=CC=C23.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-butyryl-3-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amino}-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B3726384.png)
![2-butyryl-5,5-dimethyl-3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}cyclohex-2-en-1-one](/img/structure/B3726387.png)
![2-(1-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amino}ethylidene)-5-phenylcyclohexane-1,3-dione](/img/structure/B3726395.png)
![2-(1-{[2-(3,4-diethoxyphenyl)ethyl]amino}butylidene)-5-phenylcyclohexane-1,3-dione](/img/structure/B3726398.png)
![2-(1-{[2-(3,4-diethoxyphenyl)ethyl]amino}pentylidene)-5-phenylcyclohexane-1,3-dione](/img/structure/B3726401.png)
![2-butyryl-3-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)cyclohex-2-en-1-one](/img/structure/B3726402.png)
![2-(1-{[2-(3,4-diethoxyphenyl)ethyl]amino}ethylidene)cyclohexane-1,3-dione](/img/structure/B3726405.png)
![3-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amino}-5,5-dimethyl-2-pentanoylcyclohex-2-en-1-one](/img/structure/B3726409.png)
![5,5-dimethyl-3-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)-2-pentanoylcyclohex-2-en-1-one](/img/structure/B3726411.png)


![2-({[2-(diethylamino)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B3726447.png)
